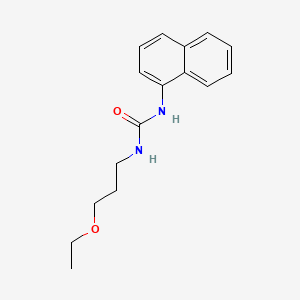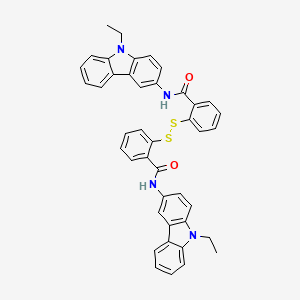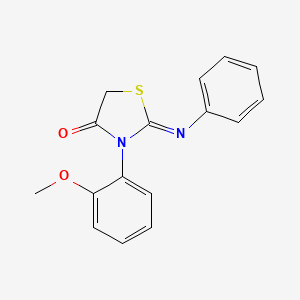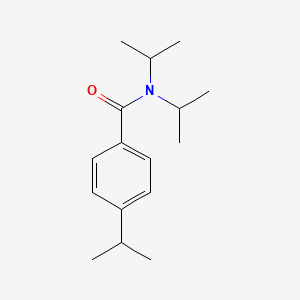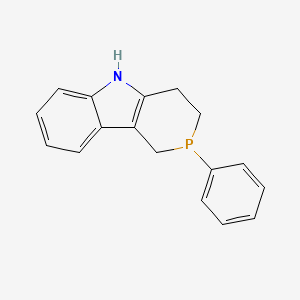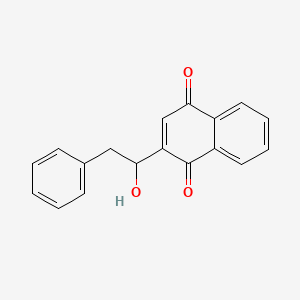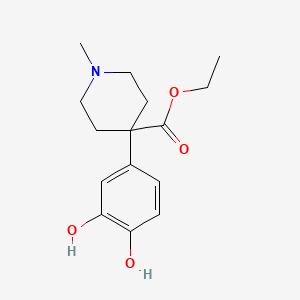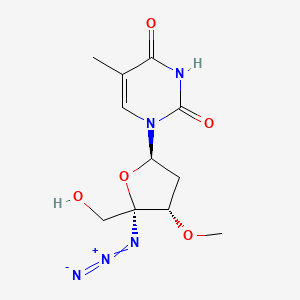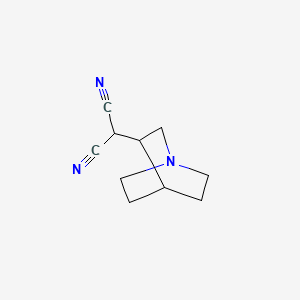
3-Quinuclidinemalononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinuclidinemalononitrile is an organic compound that belongs to the class of quinuclidine derivatives It is characterized by a bicyclic structure with a nitrogen atom at the bridgehead position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinemalononitrile typically involves the reaction of quinuclidine with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate malononitrile, followed by the addition of quinuclidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinuclidinemalononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: The major products include quinuclidinone derivatives.
Reduction: The reduction of nitrile groups leads to the formation of primary amines.
Substitution: Substitution reactions yield various quinuclidine derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
3-Quinuclidinemalononitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Quinuclidinemalononitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidine: A simpler analog with similar structural features but lacking the nitrile groups.
3-Quinuclidinone: An oxidized form of quinuclidine with a ketone functional group.
Quinuclidine derivatives: Various derivatives with different substituents on the quinuclidine ring.
Uniqueness
3-Quinuclidinemalononitrile is unique due to the presence of two nitrile groups, which impart distinct chemical reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications.
Propiedades
Número CAS |
102338-72-7 |
|---|---|
Fórmula molecular |
C10H13N3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-(1-azabicyclo[2.2.2]octan-3-yl)propanedinitrile |
InChI |
InChI=1S/C10H13N3/c11-5-9(6-12)10-7-13-3-1-8(10)2-4-13/h8-10H,1-4,7H2 |
Clave InChI |
BUKCFODSLIUASM-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


